molecular formula C12H16N2O3S2 B3015659 1-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide CAS No. 1428357-30-5

1-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide

Cat. No.: B3015659
CAS No.: 1428357-30-5
M. Wt: 300.39
InChI Key: XAVVRZKCIBAPOR-UHFFFAOYSA-N
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Description

1-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylsulfonyl Group: This step may involve sulfonylation reactions using cyclopropylsulfonyl chloride.

    Attachment of the Thiophen-2-ylmethyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiophen-2-ylmethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving azetidine derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Azetidine Derivatives: Compounds with similar azetidine rings but different substituents.

    Sulfonyl Compounds: Compounds with sulfonyl groups attached to different frameworks.

    Thiophene Derivatives: Compounds with thiophene rings but different functional groups.

Uniqueness

1-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S2/c15-12(13-6-10-2-1-5-18-10)9-7-14(8-9)19(16,17)11-3-4-11/h1-2,5,9,11H,3-4,6-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVVRZKCIBAPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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